molecular formula C13H8Cl2 B1293879 9,9-Dichloro-9H-fluorene CAS No. 25023-01-2

9,9-Dichloro-9H-fluorene

Cat. No.: B1293879
CAS No.: 25023-01-2
M. Wt: 235.1 g/mol
InChI Key: LSTBDYVWQHHYHU-UHFFFAOYSA-N
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Description

9,9-Dichloro-9H-fluorene: is an organic compound with the molecular formula C13H8Cl2 . It is a derivative of fluorene, where two chlorine atoms are substituted at the 9th position of the fluorene ring. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,9-Dichloro-9H-fluorene typically involves the chlorination of fluorene. One common method is the reaction of fluorene with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective substitution of chlorine atoms at the 9th position .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to achieve high yields and purity of the final product. The reaction conditions, such as temperature and pressure, are optimized to enhance the efficiency of the chlorination process .

Chemical Reactions Analysis

Types of Reactions: 9,9-Dichloro-9H-fluorene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Substituted fluorenes with various functional groups.

    Oxidation Reactions: Fluorenone derivatives.

    Reduction Reactions: Fluorene

Scientific Research Applications

9,9-Dichloro-9H-fluorene has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and materials.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 9,9-Dichloro-9H-fluorene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it has been studied for its potential to inhibit certain enzymes involved in disease processes .

Comparison with Similar Compounds

  • 9-Chlorofluorene
  • 9-Bromofluorene
  • 9-Fluorenone
  • 2,7-Dichloro-9H-fluorene

Comparison: 9,9-Dichloro-9H-fluorene is unique due to the presence of two chlorine atoms at the 9th position, which significantly influences its chemical reactivity and properties. Compared to 9-Chlorofluorene and 9-Bromofluorene, the dichloro derivative exhibits different reactivity patterns in substitution and reduction reactions. Additionally, its applications in scientific research and industry may differ due to these unique properties .

Properties

IUPAC Name

9,9-dichlorofluorene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2/c14-13(15)11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSTBDYVWQHHYHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30179733
Record name 9,9-Dichloro-9H-fluorene
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Molecular Weight

235.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

25023-01-2
Record name 9,9-Dichlorofluorene
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Record name 9,9-Dichlorofluorene
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Record name 25023-01-2
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Record name 9,9-Dichloro-9H-fluorene
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Record name 9,9-dichloro-9H-fluorene
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Record name 9,9-DICHLOROFLUORENE
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Synthesis routes and methods I

Procedure details

To the reactor which has been purged with nitrogen is charged a volume of carbon tetrachloride (400 mL) such that its level just comes to the bottom of the sixth stage. NaOH solution (the same solution used in Recycle run #1, 25 percent by weight, 6.14 moles, 245.6 g dry weight, 983 g solution weight, 774.0 mL) is then charged to the reactor, and fills all six of the stirred zones. The stirrer is started and its speed adjusted to 1500 rpm. Fluorene (0.185 moles, 30.75 g) dissolved in carbon tetrachloride (2.24 moles, 344.8 g, 225.35 mL) is fed into the catalyst saturator containing the catalyst solution using a metering pump at a rate of 5.5 mL/min. The product solution is collected at the overflow, washed and dried as in Part A. The total product solution collected in this fashion amounts to 1006 g which is evaporated to dryness on the rotary evaporation leaving 42.23 g of very light yellow crystals, 9,9-dichlorofluorene (97.1 percent of the theoretical yield of 43.49 g).
Quantity
30.75 g
Type
reactant
Reaction Step One
Quantity
225.35 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
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Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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